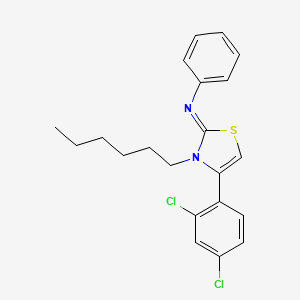
(Z)-N-(4-(2,4-二氯苯基)-3-己基噻唑-2(3H)-亚基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by the presence of a thiazole ring, a dichlorophenyl group, and an aniline moiety
科学研究应用
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural features.
准备方法
The synthesis of (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative and a haloketone.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Aniline Moiety: The final step involves the condensation of the thiazole-dichlorophenyl intermediate with an aniline derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole orange, which is used as a fluorescent dye.
Dichlorophenyl Compounds: Compounds containing a dichlorophenyl group, such as dichlorophenylpiperazine, which has been studied for its psychoactive properties.
Aniline Derivatives: Compounds with an aniline moiety, such as aniline blue, which is used as a dye in biological staining.
The uniqueness of (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)-3-hexyl-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2S/c1-2-3-4-8-13-25-20(18-12-11-16(22)14-19(18)23)15-26-21(25)24-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVYMCRURHNYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
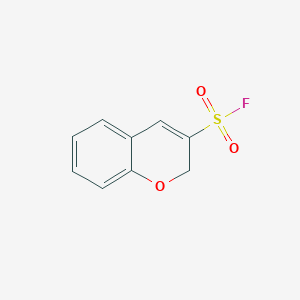
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
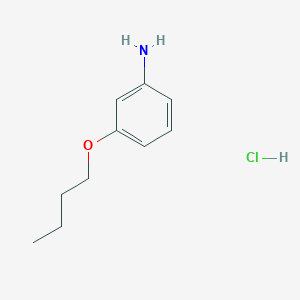
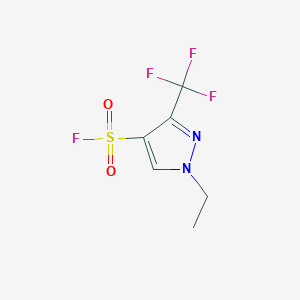
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)
![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)
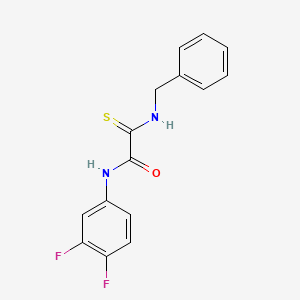
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2360533.png)
![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)
